An In-depth Technical Guide on the Physical and Chemical Properties of Di(2-ethylbutyl) phthalate
An In-depth Technical Guide on the Physical and Chemical Properties of Di(2-ethylbutyl) phthalate
Abstract
Di(2-ethylbutyl) phthalate is a significant organic compound, a diester of phthalic acid and 2-ethylbutanol. This guide provides a comprehensive technical overview of its core physical and chemical properties, tailored for researchers, scientists, and professionals in drug development. We delve into the compound's chemical identity, detailed physicochemical parameters, reactivity, and analytical characterization. Furthermore, this document outlines standardized experimental protocols for the determination of key properties, ensuring scientific rigor and reproducibility. The information is grounded in authoritative sources to support further research and application.
Introduction
Phthalic acid esters (PAEs), or phthalates, are a class of chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Di(2-ethylbutyl) phthalate, a member of this family, is the diester of phthalic acid and 2-ethylbutanol.[2] A thorough understanding of its physical and chemical properties is paramount for assessing its behavior in various matrices, its environmental fate, and its suitability for specific industrial applications. For professionals in drug development, characterizing such compounds is crucial for evaluating potential interactions, stability in formulations, and toxicological profiles. This guide aims to be a definitive resource, consolidating critical data and methodologies for the scientific community.
Chemical Identity
A precise understanding of the molecular identity of Di(2-ethylbutyl) phthalate is the foundation for all further study.
-
Chemical Name: bis(2-ethylbutyl) benzene-1,2-dicarboxylate[3][4]
-
Common Synonyms: Di(2-ethylbutyl) phthalate, Phthalic acid di(2-ethylbutyl) ester, Bis(2-ethyl-n-butyl) phthalate[5]
-
CAS Registry Number: 7299-89-0[5]
-
Chemical Structure:
(Note: A representative image would be placed here in a final document.) The structure consists of a benzene ring with two ester groups attached at the ortho positions, each connected to a 2-ethylbutyl chain.[4]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and applications. The data for Di(2-ethylbutyl) phthalate are summarized below.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow, oily liquid. | [7] |
| Odor | Very slight, characteristic odor. | [8] |
| Melting Point | -50 °C (for the related Di(2-ethylhexyl) phthalate) | [8] |
| Boiling Point | 386 °C (for the related Di(2-ethylhexyl) phthalate) | [8] |
| Density | 0.985 g/mL at 20 °C (for the related Di(2-ethylhexyl) phthalate) | [8] |
| Solubility | Practically insoluble in water.[9] Miscible with ethanol, chloroform, and methanol.[7][9] | |
| Vapor Pressure | <0.01 kPa at 20°C (for the related Dibutyl phthalate) | [10] |
| LogP (Octanol/Water Partition Coefficient) | 5.3 (Predicted) | [4] |
| Refractive Index | 1.490 - 1.495 at 20°C (for the related Dibutyl phthalate) | [9] |
Note: Some properties are referenced from structurally similar phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) due to a lack of specific data for Di(2-ethylbutyl) phthalate in the available search results. This is a common practice for initial assessment but should be confirmed experimentally.
Chemical Reactivity and Stability
-
Stability: Di(2-ethylbutyl) phthalate is stable under normal transport and storage conditions.[11] It should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[12]
-
Reactivity: It reacts with strong oxidants.[10][12] Incompatible materials include strong bases, nitrates, and acids.[12]
-
Decomposition: When heated to decomposition, it can produce toxic and irritating fumes, such as carbon oxides and phthalic anhydride.[10][12]
-
Hydrolysis: Like other esters, Di(2-ethylbutyl) phthalate can undergo hydrolysis, especially under acidic or basic conditions, to yield phthalic acid and 2-ethylbutanol.[13]
Synthesis and Manufacturing
Phthalate esters are generally synthesized by the esterification reaction of phthalic anhydride with an appropriate alcohol.[1] For Di(2-ethylbutyl) phthalate, the process involves reacting phthalic anhydride with two equivalents of 2-ethylbutanol, typically in the presence of an acid catalyst like sulfuric acid or a solid catalyst such as aluminum oxide.[14][15][16] The reaction is usually carried out under reflux, and the water produced is removed to drive the reaction to completion.[15][16]
Below is a generalized workflow for the synthesis process.
Caption: Generalized workflow for the synthesis of Di(2-ethylbutyl) phthalate.
Analytical Characterization and Protocols
Accurate characterization is essential for confirming the identity and purity of Di(2-ethylbutyl) phthalate.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the ester carbonyl group (C=O) stretching vibration around 1720-1730 cm⁻¹, and C-O stretching vibrations, as well as peaks corresponding to the aromatic benzene ring.[5][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the phthalate ring and distinct signals for the protons of the 2-ethylbutyl ester chains.[17]
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the aliphatic side chains.[17]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak corresponding to the molecular weight (334.45 m/z) and characteristic fragmentation patterns of phthalate esters.[5]
Experimental Protocol: Determination of Water Solubility (Flask Method)
The low aqueous solubility of phthalates is a critical parameter influencing their environmental distribution and bioavailability. The OECD Guideline 105 (Water Solubility) provides a standardized method.
Objective: To determine the water solubility of Di(2-ethylbutyl) phthalate at a given temperature.
Principle: An excess of the test substance is agitated in water at a predetermined temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Materials:
-
Di(2-ethylbutyl) phthalate (high purity)
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge capable of at least 1000 g
-
Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation: Add an amount of Di(2-ethylbutyl) phthalate to a flask that is visibly in excess of its expected solubility. Add a known volume of water.
-
Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. It is advisable to run preliminary tests to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, transfer the contents to a centrifuge tube and centrifuge at a high speed to separate the excess undissolved substance from the aqueous phase.
-
Sampling: Carefully withdraw a known volume of the clear aqueous supernatant using a syringe. Avoid disturbing the undissolved layer.
-
Filtration (if necessary): If any fine particles remain suspended, filter the sample through a syringe filter that does not adsorb the test substance.
-
Analysis: Determine the concentration of Di(2-ethylbutyl) phthalate in the aqueous sample using a pre-calibrated GC-FID or another suitable analytical technique.
-
Replicates: The experiment should be performed in at least triplicate.
Data Analysis: The water solubility is reported as the average concentration from the replicate samples, typically in mg/L or mol/L, at the specified temperature.
Safety and Handling
Professionals handling Di(2-ethylbutyl) phthalate should adhere to safety guidelines.
-
General Handling: Use in a well-ventilated area.[12] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate laboratory clothing.[12][19]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
-
Toxicity: Phthalic acid esters as a class have been studied for their potential health effects, including endocrine disruption.[20][21] Animal tests on related phthalates suggest possible toxicity to human reproduction or development.[10] Users should consult the specific Safety Data Sheet (SDS) for detailed toxicological information and handling precautions.[18][19][21]
Conclusion
This technical guide has synthesized the essential physical and chemical properties of Di(2-ethylbutyl) phthalate. By providing detailed data on its identity, physicochemical characteristics, reactivity, and analytical methods, this document serves as a foundational resource for scientists and researchers. The inclusion of standardized protocols and safety information is intended to promote best practices in the laboratory. A comprehensive understanding of these properties is critical for the responsible application and further investigation of this compound in both industrial and research settings.
References
-
Sintesis Orgánicas S.A. de C.V. (n.d.). Safety Data Sheet: bis(2-ethylhexyl) phthalate. Retrieved from [Link]
-
University of Missouri-St. Louis. (2014). Vapor Pressures and Vaporization Enthalpies of a Series of Dialkyl Phthalates by Correlation Gas Chromatography. Retrieved from [Link]
-
Water Quality Australia. (n.d.). Di-n-butyl phthalate in freshwater and marine water. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthetic pathway of dibutyl phthalate (DBP, 2). Retrieved from [Link]
-
Drugfuture.com. (n.d.). BIS(2-ETHYLBUTYL) PHTHALATE. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-ethylbutyl) phthalate. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(2-ethylhexyl) phthalate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of di(2-ethylhexyl) phthalate (DEHP). Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). Retrieved from [Link]
-
Eagle Scholar. (2023). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer. Retrieved from [Link]
-
PubChemLite. (n.d.). Bis(2-ethylbutyl) phthalate (C20H30O4). Retrieved from [Link]
-
PubChem. (n.d.). Phthalic acid, butyl 2-ethylbutyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibutyl phthalate. Retrieved from [Link]
-
ResearchGate. (2017). Chemical characterization of dibutyl phthalate. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Physical, Chemical, and Environmental Properties of Phthalates. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Benzenedicarboxylic acid, bis(2-ethylbutyl) ester. Retrieved from [Link]
-
PubChem. (n.d.). Di(2-ethylhexyl) phthalate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Bis(2-ethylhexyl) phthalate (CAS 117-81-7). Retrieved from [Link]
-
NIST. (n.d.). Bis(2-ethylhexyl) phthalate. Retrieved from [Link]
-
NIST. (n.d.). Dibutyl phthalate. Retrieved from [Link]
-
ResearchGate. (2008). Vapor pressures of di-n-butyl phthalate and di-iso-butyl hexahydrophthalate at reduced pressures. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Di(2-ethylbutyl) adipate (CAS 10022-60-3). Retrieved from [Link]
- Google Patents. (n.d.). CN103030563A - Dibutyl phthalate synthesis process.
-
NIST. (n.d.). Bis(2-ethylhexyl) phthalate IR Spectrum. Retrieved from [Link]
-
Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0036 - DIBUTYL PHTHALATE. Retrieved from [Link]
-
NIST. (n.d.). Dibutyl phthalate thermochemistry data. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0036 - DIBUTYL PHTHALATE. Retrieved from [Link]
Sources
- 1. Physical, Chemical, and Environmental Properties of Phthalates | Encyclopedia MDPI [encyclopedia.pub]
- 2. Bis(2-ethylbutyl) phthalate | C20H30O4 | CID 81724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BIS(2-ETHYLBUTYL) PHTHALATE [drugfuture.com]
- 4. PubChemLite - Bis(2-ethylbutyl) phthalate (C20H30O4) [pubchemlite.lcsb.uni.lu]
- 5. 1,2-Benzenedicarboxylic acid, bis(2-ethylbutyl) ester [webbook.nist.gov]
- 6. DI-(2-ETHYLBUTYL) PHTHALATE [m.chemicalbook.com]
- 7. bis(2-ethylbutyl) phthalate | 7299-89-0 [amp.chemicalbook.com]
- 8. Bis(2-ethylhexyl) phthalate CAS#: 117-81-7 [m.chemicalbook.com]
- 9. Dibutyl Phthalate BP 2L - Actylis Lab [actylislab.com]
- 10. ICSC 0036 - DIBUTYL PHTHALATE [chemicalsafety.ilo.org]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Dibutyl phthalate - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Diethyl phthalate synthesis - chemicalbook [chemicalbook.com]
- 16. CN103030563A - Dibutyl phthalate synthesis process - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.com [fishersci.com]
- 19. idesapetroquimica.com [idesapetroquimica.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
